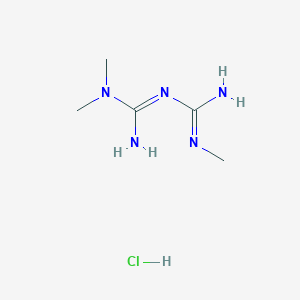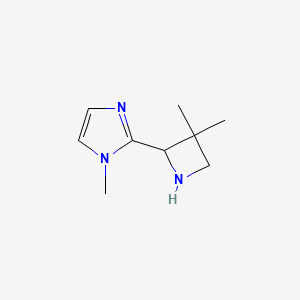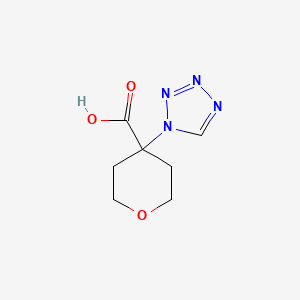![molecular formula C10H10N4O3 B2871875 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine CAS No. 1388300-73-9](/img/structure/B2871875.png)
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of new chemical entities.
Wirkmechanismus
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects such as altered cell signaling, enzyme activity, and gene expression .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
Similar compounds have been found to induce a range of effects, from changes in cell morphology to altered gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the reaction of 1,3-dimethyl-4-nitropyrazole with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate.
Coupling Reactions: Boronic acids or halides, palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.
Major Products
Reduction: 3-[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)oxy]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl or heteroaryl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)oxy]pyridine: Similar structure but with an amino group instead of a nitro group.
3-[(1,3-dimethyl-4-chloro-1H-pyrazol-5-yl)oxy]pyridine: Similar structure but with a chloro group instead of a nitro group.
3-[(1,3-dimethyl-4-methyl-1H-pyrazol-5-yl)oxy]pyridine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine imparts unique electronic properties, making it a valuable intermediate for further functionalization and the development of compounds with specific biological activities .
Eigenschaften
IUPAC Name |
3-(2,5-dimethyl-4-nitropyrazol-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7-9(14(15)16)10(13(2)12-7)17-8-4-3-5-11-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGOWGCTGIZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])OC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2871793.png)



![3,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871797.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)
![2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2871804.png)
![3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)



![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2871813.png)

